3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

serotonin transporter binding SSRI potency radioligand displacement assay

The compound 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (CAS 78246-49-8) is the hydrochloride salt of paroxetine, a chiral benzodioxole-containing piperidine that functions as a highly potent and selective serotonin transporter (SERT) inhibitor. Its (3S,4R)-trans stereochemistry is essential for biological activity, distinguishing it from the inactive cis-enantiomer.

Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
Cat. No. B7819122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
Molecular FormulaC19H21ClFNO3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H
InChIKeyGELRVIPPMNMYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride – Core Identity and Procurement-Relevant Characteristics


The compound 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (CAS 78246-49-8) is the hydrochloride salt of paroxetine, a chiral benzodioxole-containing piperidine that functions as a highly potent and selective serotonin transporter (SERT) inhibitor [1]. Its (3S,4R)-trans stereochemistry is essential for biological activity, distinguishing it from the inactive cis-enantiomer [2]. The compound is widely used as a reference standard in neuropharmacology research, as a radioligand ([³H]paroxetine) for SERT binding assays, and as a positive control in antidepressant screening cascades.

Why 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride Cannot Be Replaced by Other SSRIs or Paroxetine Analogs


Although multiple selective serotonin reuptake inhibitors (SSRIs) share a common mechanism, they differ substantially in absolute SERT binding affinity, selectivity over norepinephrine and dopamine transporters, cytochrome P450 inhibition profiles, and stereochemical requirements [1][2]. Paroxetine consistently demonstrates the highest SERT affinity (Ki ~0.05–0.38 nM) among clinically available SSRIs and is the most potent inhibitor of CYP2D6, creating both unique research utility and a risk of drug–drug interactions not replicated by sertraline, fluoxetine, citalopram, or fluvoxamine [1]. The (3S,4R)-trans configuration is mandatory for high-affinity binding, rendering cis-paroxetine or des-fluoro analogs inactive; thus, sourcing the correct stereoisomer is critical for experimental reproducibility [3].

Quantitative Differentiation Evidence for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride Against In-Class Alternatives


SERT Binding Affinity: Paroxetine Exhibits the Highest Affinity Among SSRIs in Human Transporter Assays

In competitive radioligand binding assays using human monoamine transporters, paroxetine displayed a Ki of 0.38 ± 0.04 nM at the serotonin transporter (SERT), making it approximately 2.4-fold more potent than sertraline (Ki = 0.9 ± 0.2 nM), 18-fold more potent than fluoxetine (Ki = 6.9 ± 0.6 nM), and 25-fold more potent than fluvoxamine (Ki = 10 ± 1.4 nM) [1]. A separate study using [³H]paroxetine saturation binding on thermostabilized human SERT variants reported Kd values of 0.63–1.09 nM and further confirmed that S-citalopram, sertraline, and fluvoxamine exhibit Ki values of 7–10 nM, 2–7 nM, and 10–69 nM respectively, establishing paroxetine as the highest-affinity ligand in the class [2].

serotonin transporter binding SSRI potency radioligand displacement assay

Selectivity Profile: Paroxetine Shows Tightest SERT/NET Selectivity Window Among Potent SSRIs

In a comprehensive human monoamine transporter panel, paroxetine maintained a Ki of 132 ± 6.8 nM at the norepinephrine transporter (NET) and 393 ± 53 nM at the dopamine transporter (DAT), yielding a SERT/NET selectivity ratio of ~347-fold [1]. By comparison, sertraline's NET Ki is 715 nM (SERT/NET ~794-fold), while fluoxetine and citalopram show minimal NET binding (>10,000 nM). Although sertraline appears numerically more selective, its 26 nM DAT affinity introduces a distinct off-target liability (SERT/DAT ~29-fold) that paroxetine (SERT/DAT ~1034-fold) avoids [1].

transporter selectivity SERT vs NET off-target binding

CYP2D6 Inhibition: Paroxetine Is the Most Potent SSRI Inhibitor of Cytochrome P450 2D6

In human liver microsome preparations, paroxetine inhibited CYP2D6-mediated sparteine oxidation with a Ki of 0.15 µM, which was 4-fold lower (more potent) than fluoxetine (Ki = 0.60 µM) and 4.7-fold lower than sertraline (Ki = 0.70 µM) [1]. Fluvoxamine and citalopram were substantially weaker, with Ki values of 8.2 µM and 5.1 µM respectively. This differential CYP2D6 inhibition profile is pharmacologically meaningful because paroxetine's Ki approaches therapeutic plasma concentrations (~0.1–0.5 µM), making it a preferred chemical probe for studying CYP2D6-dependent metabolism in vitro [2].

CYP2D6 inhibition drug-drug interaction liver microsome assay

SERT Occupancy In Vivo: Paroxetine Demonstrates Linear Brain SERT Occupancy–Plasma Concentration Relationship

In human PET studies using [¹¹C]DASB, paroxetine achieved ~80% striatal SERT occupancy at plasma concentrations of ~10–20 ng/mL, with a linear occupancy–concentration relationship up to near-maximal occupancy [1]. This contrasts with sertraline, which reaches similar occupancy at higher plasma levels (~50–100 ng/mL), and fluoxetine, whose long half-life and active metabolite complicate occupancy modelling [2]. In rodent in vivo binding assays, paroxetine increased the Kd of [³H]paroxetine binding 10-fold at pharmacologically relevant doses (1–10 mg/kg p.o.), and the rank order of in vivo SERT-binding potency was paroxetine >> fluoxetine, sertraline > fluvoxamine [3].

PET imaging SERT occupancy in vivo pharmacology

Optimal Research and Industrial Application Scenarios for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride Based on Quantitative Differentiation


High-Sensitivity SERT Radioligand Binding Assays Requiring Maximum Affinity

[³H]Paroxetine remains the gold-standard radioligand for SERT autoradiography and binding assays due to its sub-nanomolar Kd (0.05–0.065 nM) . The unlabeled hydrochloride salt is employed as a reference inhibitor for defining non-specific binding. Its 0.38 nM Ki at human SERT ensures complete displacement at low concentrations, reducing solvent interference in competition binding screens. Researchers selecting this compound for SERT occupancy studies benefit from its well-characterized binding kinetics and lack of confounding DAT affinity, unlike sertraline .

CYP2D6 Drug–Drug Interaction Probe in Preclinical Pharmacokinetic Studies

Paroxetine hydrochloride is the most potent SSRI-based CYP2D6 inhibitor (Ki = 0.15 µM in human liver microsomes) . It serves as a reference inhibitor in CYP2D6 phenotyping assays and as a positive control when evaluating the CYP2D6 liability of new chemical entities. Its well-defined inhibition potency allows researchers to benchmark test compounds against a clinically established perpetrator of CYP2D6-mediated interactions. In protocols where CYP2D6 inhibition is undesired, the quantitative data guide selection of alternative SSRIs (e.g., citalopram Ki = 5.1 µM) .

Antidepressant Reference Compound for In Vivo Behavioural Pharmacology with Predictable Target Engagement

Paroxetine's linear plasma concentration–SERT occupancy relationship and its high potency in rodent behavioural models (e.g., forced swim test at 1–10 mg/kg oral) make it a dependable positive control for antidepressant screening cascades. Its well-characterized anxiolytic activity in vivo supports its use in anxiety disorder models. Because its pharmacokinetic profile avoids the confounding active metabolite issue of fluoxetine, paroxetine provides cleaner interpretation of dose–response relationships in chronic dosing studies .

Quote Request

Request a Quote for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.